1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.
Attachment of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Introduction of the 4-(methylthio)phenyl group: This can be achieved through a substitution reaction using a suitable phenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the methylthio group.
1-ethyl-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Has a methyl group instead of a methylthio group.
1-ethyl-3-methyl-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Has a chloro group instead of a methylthio group.
Uniqueness
The presence of the 4-(methylthio)phenyl group in 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-ethyl-5-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWKSBWYODOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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